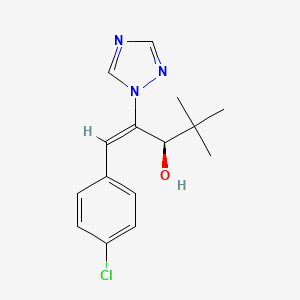

(R)-Uniconazole

Description

Properties

IUPAC Name |

(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-CZAWJFPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317114 | |

| Record name | (R)-Uniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-16-3 | |

| Record name | (R)-Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Uniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNICONAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Uniconazole mechanism of action in arabidopsis

An In-Depth Technical Guide to the Mechanism of Action of (R)-Uniconazole in Arabidopsis thaliana

Abstract

(R)-Uniconazole is a potent triazole-based plant growth retardant widely utilized in agriculture and as a research tool to probe plant hormone signaling. While its primary mode of action is the well-documented inhibition of gibberellin (GA) biosynthesis, its effects on plant physiology are pleiotropic, stemming from its activity as a broad-spectrum inhibitor of cytochrome P450 monooxygenases (CYPs). This guide provides a comprehensive technical overview of the multifaceted mechanism of (R)-Uniconazole in the model organism Arabidopsis thaliana. We will dissect its primary and secondary molecular targets, explore the resulting hormonal crosstalk, and provide detailed, field-proven protocols for characterizing its effects. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively use (R)-Uniconazole as a chemical probe for dissecting plant growth and development.

The Core Mechanism: A Multi-Target Inhibitor of Cytochrome P450s

Uniconazole's chemical structure, featuring a triazole ring, enables it to bind to the heme iron center of cytochrome P450 enzymes, thereby competitively inhibiting their function.[1][2] This broad inhibitory capacity is the basis for its wide-ranging effects on plant hormone homeostasis. While often described simply as a GA biosynthesis inhibitor, its action is more complex, affecting at least four major hormone pathways in Arabidopsis.

Primary Target: Gibberellin (GA) Biosynthesis

The most sensitive target of Uniconazole is the GA biosynthesis pathway. Specifically, it potently inhibits ent-kaurene oxidase (CYP701), a key enzyme that catalyzes multiple oxidative steps in the conversion of ent-kaurene to GA₁₂.[2] This blockade leads to a significant reduction in the pool of bioactive GAs (e.g., GA₄), resulting in the classic GA-deficient phenotype.

In Arabidopsis, this manifests as:

-

Severe Dwarfism: Inhibition of cell elongation leads to shortened hypocotyls, stems, and petioles.[3][4]

-

Dark Green Leaves: A higher chlorophyll concentration per unit leaf area.

-

Delayed Flowering and Reduced Fertility: GAs are critical for the floral transition and reproductive development.

The morphological effects of Uniconazole treatment closely mimic those of severe GA-biosynthesis mutants, such as ga1-3.[5] This potent and specific inhibition makes Uniconazole an invaluable tool for studying GA-dependent processes.

Secondary Targets: Brassinosteroid, ABA, and Cytokinin Pathways

While less sensitive than GA biosynthesis, other crucial P450-dependent hormone pathways are also inhibited by Uniconazole, contributing to its overall effect on plant morphology and stress response.

-

Brassinosteroid (BR) Biosynthesis: Uniconazole can inhibit BR biosynthesis, likely by targeting P450s involved in hydroxylation steps, such as DWF4 (CYP90B1) or CPD (CYP90A1).[6][7] While higher concentrations are often needed, this inhibition contributes to the dwarf phenotype.[2][3] It's important to differentiate this from specific BR inhibitors like brassinazole, as the resulting phenotypes are not identical.[6]

-

Abscisic Acid (ABA) Catabolism: Uniconazole is a potent competitive inhibitor (Kᵢ = 8.0 nM) of ABA 8'-hydroxylase (CYP707A family), the primary enzyme responsible for ABA degradation.[8][9] This inhibition leads to a 2-fold or greater increase in endogenous ABA levels, which confers enhanced drought tolerance.[8][9] This effect is independent of its impact on GA, as it cannot be rescued by exogenous GA application.[8]

-

Cytokinin (CK) Biosynthesis: Research has demonstrated that Uniconazole can also inhibit the biosynthesis of trans-zeatin, a major active cytokinin, by targeting the CYP735A enzymes responsible for its production.[10]

Hormonal Crosstalk: The Interplay of GA and BR in Hypocotyl Elongation

The regulation of cell elongation in Arabidopsis is a classic example of hormonal synergy, primarily between GAs and BRs. Uniconazole serves as a perfect tool to dissect this relationship.

Both GAs and BRs are essential for hypocotyl elongation, but they act through independent signaling pathways.[11] Experiments using Uniconazole and the specific BR biosynthesis inhibitor brassinazole (Brz) have elegantly demonstrated this:

-

The short hypocotyl phenotype induced by Uniconazole can be fully rescued by the application of bioactive GA (GA₃ or GA₄) but not by brassinolide (BL).[1]

-

Conversely, the dwarfism caused by Brz can be rescued by BL but not by GA.[1][6]

This demonstrates that while both hormones are required for a full growth response, one cannot compensate for the complete absence of the other. Uniconazole-induced dwarfism is therefore a composite phenotype, dominated by GA deficiency but influenced by a concurrent, albeit weaker, inhibition of the BR pathway.

Experimental Methodologies and Protocols

To validate and explore the mechanism of Uniconazole, a combination of phenotypic, molecular, and biochemical assays is required.

Protocol 1: Phenotypic Analysis of Uniconazole-Treated Arabidopsis

This protocol allows for the quantitative assessment of Uniconazole's effect on seedling growth.[12][13]

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes. Wash seeds 5 times with sterile distilled water.

-

Plating: Resuspend seeds in sterile 0.1% agar and plate onto square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose, 0.8% agar, and varying concentrations of (R)-Uniconazole (0, 0.01, 0.1, 1.0, 10.0 µM). The Uniconazole stock should be dissolved in DMSO, and the final DMSO concentration should be kept constant (e.g., 0.1%) across all plates, including the control.

-

Stratification: Wrap plates and store at 4°C in the dark for 3 days to synchronize germination.

-

Growth: Place plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Data Collection:

-

Root Length: At 7 days post-germination (dpg), photograph the plates and measure primary root length using ImageJ software.

-

Hypocotyl Length: For etiolated seedlings, wrap plates in aluminum foil after stratification and place them in the growth chamber. At 4 dpg, measure hypocotyl length.

-

Rosette Analysis: For soil-grown plants, transplant 7-day-old seedlings from control plates to soil and apply Uniconazole via soil drench. Measure rosette diameter at 21 dpg.

-

Expected Quantitative Data:

| Uniconazole (µM) | Primary Root Length (% of Control) | Hypocotyl Length (% of Control) | Phenotype Description |

| 0 (Control) | 100% | 100% | Normal growth |

| 0.01 | ~90-100% | ~70-80% | Mild hypocotyl shortening |

| 0.1 | ~70-80% | ~30-40% | Significant dwarfism, compact rosette |

| 1.0 | ~50-60% | ~10-20% | Severe dwarfism, dark green leaves, delayed development |

| 10.0 | <50% | <10% | Extreme dwarfism, germination may be partially inhibited |

Protocol 2: Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in the transcript levels of hormone biosynthesis and response genes, providing molecular evidence of Uniconazole's action.[14][15]

Methodology:

-

Sample Preparation: Grow Arabidopsis seedlings as described in Protocol 1 on MS plates with and without 1.0 µM Uniconazole for 7 days. Harvest whole seedlings, flash freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.

-

qRT-PCR: Set up 10 µL reactions containing 5 µL 2X SYBR Green Master Mix, 0.2 µL each of forward and reverse primers (10 µM stock), 1 µL of diluted cDNA, and nuclease-free water. Run on a real-time PCR system.

-

Data Analysis: Use the 2-ΔΔCt method to calculate relative gene expression. Normalize target gene expression to a stable reference gene (e.g., ACTIN2 or UBQ10).

Key Target Genes for Analysis:

| Gene | Pathway | Expected Response to Uniconazole | Rationale |

| GA3ox1 | GA Biosynthesis | Upregulated | Feedback regulation due to low levels of bioactive GA.[3] |

| GA20ox1 | GA Biosynthesis | Upregulated | Feedback regulation due to low levels of bioactive GA. |

| DWF4 | BR Biosynthesis | Upregulated | Feedback regulation due to BR deficiency.[2] |

| CPD | BR Biosynthesis | Upregulated | Feedback regulation due to BR deficiency.[2] |

| CYP707A3 | ABA Catabolism | No significant change | Uniconazole inhibits the enzyme directly, not its transcription. |

| RD29B | ABA/Stress Response | Upregulated | Response to elevated endogenous ABA levels.[13] |

Protocol 3: Quantification of Endogenous Hormones via LC-MS/MS

This advanced protocol provides direct measurement of hormone levels, confirming the biochemical impact of Uniconazole. This requires specialized equipment and expertise.[16][17]

Methodology (Overview):

-

Sample Preparation: Harvest at least 100 mg of fresh weight tissue from treated and control seedlings, flash freeze, and lyophilize.

-

Extraction: Homogenize the tissue and extract with a cold solvent mixture (e.g., 80% methanol or an isopropanol:water:acetic acid solution). Spike the sample with a known amount of isotopically labeled internal standards for each hormone class to be measured (e.g., D₂-GA₄, D₆-ABA, D₃-BL).

-

Purification: Use solid-phase extraction (SPE) with cartridges (e.g., C18 and/or mixed-mode anion/cation exchange) to clean up the extract and enrich for the target hormones.[16][17]

-

Analysis: Analyze the purified extract using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Calculate the concentration of each endogenous hormone by comparing its peak area to that of its corresponding labeled internal standard.

Conclusion and Future Directions

(R)-Uniconazole is far more than a simple plant dwarfing agent. It is a powerful chemical biology tool that acts as a multi-target inhibitor of key cytochrome P450 enzymes in Arabidopsis. Its primary inhibition of GA biosynthesis is complemented by significant secondary effects on BR synthesis, ABA catabolism, and CK synthesis. This complex mechanism makes it an ideal probe for studying hormonal crosstalk, feedback regulation, and plant stress responses.

Future research can leverage Uniconazole in integrated 'omics' studies, combining transcriptomics and metabolomics to uncover novel downstream pathways affected by these hormonal perturbations.[18][19][20] Furthermore, using Uniconazole on a background of various hormone signaling mutants can help to further untangle the intricate network of interactions that govern plant growth and adaptation.

References

-

Morphological effects of GA and uniconazole on seedlings of Arabidopsis... - ResearchGate. Available at: [Link]

-

Nambara, E., Akazawa, T., & McCourt, P. (1991). Effects of the Gibberellin Biosynthetic Inhibitor Uniconazol on Mutants of Arabidopsis. Plant Physiology, 97(2), 736–738. Available at: [Link]

-

Xin, P., Yan, J., Fan, J., Chu, J., & Yan, C. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. Plant Physiology, 162(4), 2056–2066. Available at: [Link]

-

Asami, T., Min, Y. K., Nagata, N., Yamagishi, K., Takatsuto, S., Fujioka, S., Murofushi, N., Yamaguchi, I., & Yoshida, S. (2000). Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor. Plant Physiology, 123(1), 93–100. Available at: [Link]

-

Saito, S., Hirai, N., Matsumoto, S., Ohigashi, H., Asami, T., & Yoshida, S. (2006). A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry, 70(7), 1731–1739. Available at: [Link]

-

Simplified high-sensitivity protocol for quantitative analysis of BRs. IS, Internal standards. - ResearchGate. Available at: [Link]

-

Neff, M. M., & Chory, J. (1998). Figure 7. Effects of brassinolide or gibberellin A 3 in the presence of... - ResearchGate. Available at: [Link]

-

Bajguz, A., & Chmur, A. (2020). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, 61(11), 1835–1847. Available at: [Link]

-

Ogawa, M., Hanada, A., Yamauchi, Y., Kuwahara, A., Kamiya, Y., & Yamaguchi, S. (2003). Gibberellin biosynthesis and response during Arabidopsis seed germination. The Plant Cell, 15(7), 1591–1604. Available at: [Link]

-

Hartwig, T., Corvalan, C., Best, N. B., Budka, J. S., Zhu, J. Y., Choe, S., & Schulz, B. (2012). Propiconazole is a specific and accessible brassinosteroid (BR) biosynthesis inhibitor for Arabidopsis and maize. PloS one, 7(5), e36625. Available at: [Link]

-

Tůma, J., & Mikulík, J. (2017). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Bio-protocol, 7(1). Available at: [Link]

-

Saito, S., Hirai, N., Matsumoto, S., Ohigashi, H., Asami, T., & Yoshida, S. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry, 70(7), 1731-1739. Available at: [Link]

-

Oh, K., & Asami, T. (2014). In vitro and in vivo evidence for the inhibition of brassinosteroid synthesis by propiconazole through interference with side chain hydroxylation. Bioscience, Biotechnology, and Biochemistry, 78(8), 1359-1365. Available at: [Link]

-

Effect of brassinazole (Brz) on Arabidopsis seedlings grown in the... - ResearchGate. Available at: [Link]

-

Brassinosteroids: Methods and Protocols. - ResearchGate. Available at: [Link]

-

Sasaki, E., Ogura, T., Takei, K., Kojima, M., Kitahata, N., Sakakibara, H., Asami, T., & Shimada, Y. (2013). Uniconazole, a cytochrome P450 inhibitor, inhibits trans-zeatin biosynthesis in Arabidopsis. Phytochemistry, 87, 30–38. Available at: [Link]

-

Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). - ResearchGate. Available at: [Link]

-

Yue, Y., Liu, Y., Wang, T., Zhang, S., Li, Y., Wang, X., ... & Liu, L. (2022). Transcriptomic and metabolomic analyses reveal the mechanism of uniconazole inducing hypocotyl dwarfing by suppressing BrbZIP39–BrPAL4 module mediating lignin biosynthesis in flowering Chinese cabbage. Frontiers in Plant Science, 13, 1056503. Available at: [Link]

-

Wang, Y., Li, K., Li, X., Wang, Z., & Liu, J. (2024). Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

-

Analysis of plant hormone levels and quantitative RT-PCR analysis on... - ResearchGate. Available at: [Link]

-

Plant Growth Retarder- Uniconazole. - Zhengzhou Delong Chemical Co., Ltd. (2022). Available at: [Link]

-

Wang, Y., Li, M., Wu, T., Li, Y., Wu, Z., Jin, Z., ... & Hu, C. (2024). Discovery of gene regulation mechanisms associated with uniconazole-induced cold tolerance in banana using integrated transcriptome and metabolome analysis. BMC plant biology, 24(1), 263. Available at: [Link]

-

QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). - Schnable Lab. Available at: [Link]

-

Jia, T., & Chen, X. (2020). RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings. Bio-protocol, 10(14), e3688. Available at: [Link]

-

Comparative Analysis Highlights Uniconazole's Efficacy in Enhancing the Cold Stress Tolerance of Mung Beans by Targeting Photosynthetic Pathways. - PubMed Central. Available at: [Link]

-

Czechowski, T., Bari, R. P., Stitt, M., Scheible, W. R., & Udvardi, M. K. (2004). Real-time RT-PCR profiling of over 1400 Arabidopsis transcription factors: unprecedented sensitivity reveals novel root- and shoot-specific genes. The Plant Journal, 38(2), 366-379. Available at: [Link]

-

Liu, M., Zhang, L., Zang, G., Liu, Y., & Zhang, M. (2021). Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). Scientific reports, 11(1), 10793. Available at: [Link]

-

Boyes, D. C., Zayed, A. M., Ascenzi, R., McCaskill, A. J., Hoffman, N. E., Davis, K. R., & Görlach, J. (2001). Growth stage-based phenotypic analysis of Arabidopsis: a model for high throughput functional genomics in plants. The Plant Cell, 13(7), 1499–1510. Available at: [Link]

-

Collett, C. E., Harberd, N. P., & Leyser, O. (2000). Hormonal interactions in the control of Arabidopsis hypocotyl elongation. The Plant Journal, 21(1), 87-96. Available at: [Link]

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., Joo, S. H., Chang, S. C., Lee, J. S., Takatsuto, S., & Kim, S. K. (2005). Arabidopsis CYP85A2, a cytochrome P450, mediates the Baeyer-Villiger oxidation of castasterone to brassinolide in brassinosteroid biosynthesis. The Plant Cell, 17(8), 2397–2412. Available at: [Link]

-

Phenotypic analysis of transgenic Arabidopsis under drought treatment... - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propiconazole Is a Specific and Accessible Brassinosteroid (BR) Biosynthesis Inhibitor for Arabidopsis and Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Uniconazole, a cytochrome P450 inhibitor, inhibits trans-zeatin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hormonal Interactions in the Control of Arabidopsis Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growth Stage –Based Phenotypic Analysis of Arabidopsis: A Model for High Throughput Functional Genomics in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gene-quantification.de [gene-quantification.de]

- 16. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 18. Frontiers | Transcriptomic and metabolomic analyses reveal the mechanism of uniconazole inducing hypocotyl dwarfing by suppressing BrbZIP39–BrPAL4 module mediating lignin biosynthesis in flowering Chinese cabbage [frontiersin.org]

- 19. Discovery of gene regulation mechanisms associated with uniconazole-induced cold tolerance in banana using integrated transcriptome and metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Uniconazole CAS number and chemical properties

This guide provides a comprehensive technical overview of (R)-Uniconazole, a potent triazole-based plant growth regulator. Intended for researchers, scientists, and professionals in drug development and agriculture, this document delves into the chemical properties, mechanism of action, analytical methodologies, and toxicological profile of this compound.

Chemical Identity and Properties

(R)-Uniconazole is the R-enantiomer of the racemic mixture known as uniconazole.[1] It is a member of the triazole class of chemicals, which are widely recognized for their biological activity.[2][3][4][5]

Chemical Structure and Identification

The chemical structure of (R)-Uniconazole is characterized by a chlorophenyl group, a dimethylpentenol backbone, and a triazole ring.[1]

Diagram 1: Chemical Structure of (R)-Uniconazole

A 2D representation of the chemical structure of (R)-Uniconazole.

Table 1: Chemical Identifiers for (R)-Uniconazole

| Identifier | Value | Source(s) |

| CAS Number | 83657-16-3 | [1][6] |

| IUPAC Name | (E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | [1] |

| Molecular Formula | C15H18ClN3O | [1][6][7] |

| Molecular Weight | 291.77 g/mol | [1][6] |

| Synonyms | Uniconazole, (R)-; (R)-S 3307 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for understanding its behavior in various applications, from formulation to environmental fate.

Table 2: Physicochemical Properties of Uniconazole

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [2][8][9] |

| Melting Point | 155.5 °C to 160 °C | [2][10] |

| Boiling Point | 474.6 °C at 760 mmHg | [11] |

| Solubility in Water | 8.41 mg/L (at 25°C) | [3][12] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, ethyl acetate, and dimethylformamide. | [2][9][13] |

| Stability | Stable under 40°C and in acidic, neutral, and alkaline aqueous solutions. | [2] |

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Uniconazole functions primarily as a plant growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate various developmental processes, including stem elongation.[2][14][15][16]

The primary target of uniconazole is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the GA biosynthesis pathway.[17] By blocking this enzyme, uniconazole effectively reduces the levels of active gibberellins in the plant. This leads to a number of physiological effects, including:

-

Reduced Internode Elongation: The most prominent effect is a decrease in stem length, resulting in a more compact or "dwarf" plant phenotype.[2][15]

-

Increased Chlorophyll Content: Leaves of treated plants often appear darker green due to an increase in chlorophyll concentration.[3]

-

Enhanced Stress Tolerance: Uniconazole has been shown to improve plant resistance to various environmental stresses.[2][15]

-

Promotion of Flowering and Fruiting: By redirecting the plant's resources from vegetative growth, uniconazole can promote the formation of flower buds and increase fruit set.[2][15]

Diagram 2: Simplified Gibberellin Biosynthesis Pathway and the Site of Uniconazole Inhibition

Uniconazole inhibits the enzyme ent-kaurene oxidase, a critical step in the biosynthesis of gibberellins.

Synthesis and Manufacturing

The commercial production of uniconazole involves a multi-step chemical synthesis.[10] A key starting material is pinacolone, which undergoes a condensation reaction with 4-chlorobenzaldehyde.[10] This is followed by the introduction of the triazole ring through a nucleophilic substitution reaction with 1,2,4-triazole.[10] The final and critical step is the stereoselective purification to isolate the more biologically active S-enantiomer, also known as uniconazole-P, from the R-enantiomer.[10]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of (R)-Uniconazole in various matrices, including plant tissues, soil, and water. High-performance liquid chromatography (HPLC) is a commonly employed technique.[18][19]

Protocol: Quantification of Uniconazole in Plant Tissue by HPLC-DAD

This protocol provides a general framework for the analysis of uniconazole. Method optimization and validation are crucial for specific applications.

1. Sample Preparation:

- Homogenize a known weight of the plant tissue sample.

- Perform a solvent extraction using a suitable organic solvent such as acetonitrile or methanol.

- The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

- Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-DAD Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water is typically used.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- DAD Wavelength: Monitor at the wavelength of maximum absorbance for uniconazole (approximately 255 nm).[13]

3. Calibration and Quantification:

- Prepare a series of standard solutions of (R)-Uniconazole of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration.

- Quantify the amount of uniconazole in the sample by comparing its peak area to the calibration curve.

Diagram 3: General Workflow for Uniconazole Analysis

A typical workflow for the analysis of Uniconazole in plant samples.

Toxicological Profile

The toxicological properties of uniconazole have been evaluated in various studies.

Mammalian Toxicity

Uniconazole generally exhibits moderate acute oral toxicity and low acute dermal and inhalation toxicity.[20][21] It is considered a slight eye irritant but not a skin irritant or sensitizer.[20][21] Repeated-dose studies in animals have indicated that the liver is a target organ, with high doses causing an increase in liver weight and fat accumulation.[20][21][22] There is no evidence to suggest that uniconazole is carcinogenic.[20]

Ecotoxicology

Uniconazole is moderately toxic to most aquatic species, including fish and daphnia.[10] It is also moderately toxic to birds, honeybees, and earthworms.[10] Due to its persistence in soil and aquatic systems, there is a slight risk of leaching into groundwater.[10] Studies have shown enantioselective toxicity, with (R)-uniconazole exhibiting greater acute toxicity to zebrafish than the (S)-enantiomer.[23]

Environmental Fate

Uniconazole can be persistent in both soil and aquatic environments.[10] Its degradation in soil can be influenced by environmental conditions, with dissipation being slower in greenhouse settings compared to open fields.[24] The half-life of uniconazole in soil and wheat plants has been reported to be in the range of 2.9-3.3 days and 3.8-4.4 days, respectively, under specific field conditions.[25]

Applications in Research and Agriculture

(R)-Uniconazole and its racemic mixture are used in various agricultural and horticultural applications to:

-

Control the height of ornamental plants and bedding plants.[3][10]

-

Reduce vegetative growth and the need for pruning in fruit trees.

-

Prevent lodging (bending or breaking of the stem) in cereal crops like rice and wheat.[15]

-

Improve the overall quality and yield of crops by promoting flowering and fruiting.[14]

Conclusion

(R)-Uniconazole is a highly effective plant growth regulator with a well-defined mechanism of action. Its ability to inhibit gibberellin biosynthesis makes it a valuable tool in agriculture and horticulture for controlling plant size and improving crop characteristics. A thorough understanding of its chemical properties, analytical methods, and toxicological profile is essential for its safe and effective use.

References

-

University of Hertfordshire. Uniconazole (Ref: XE 1019). AERU. [Link]

-

National Center for Biotechnology Information. (R)-Uniconazole. PubChem Compound Database. [Link]

-

Federal Register. Uniconazole-P; Pesticide Tolerances. [Link]

-

Regulations.gov. Uniconazole-P Human Health DRA DP No. D449027. [Link]

-

National Institute of Standards and Technology. Uniconazole. NIST Chemistry WebBook. [Link]

-

Health Canada. Proposed Re-evaluation Decision PRVD2019-09, Uniconazole-P and Its Associated End-use Products. [Link]

-

ACS Publications. Dissipation and Enantioselective Degradation of Plant Growth Retardants Paclobutrazol and Uniconazole in Open Field, Greenhouse, and Laboratory Soils. Environmental Science & Technology. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active Constituent Uniconazole-p in the Product Sunny Plant Growth Regulator. [Link]

-

PubMed. Enantioselective acute toxicity, oxidative stress effects, neurotoxicity, and thyroid disruption of uniconazole in zebrafish (Danio rerio). [Link]

-

Compendium of Pesticide Common Names. uniconazole. [Link]

-

Zhengzhou Delong Chemical Co., Ltd. Plant Growth Retarder- Uniconazole. [Link]

-

Wikipedia. Uniconazole. [Link]

-

Dora Agri. Effect of Uniconazole Plant Growth Regulator In Agriculture. [Link]

-

LookChem. Cas 83657-17-4,UNICONAZOLE. [Link]

-

China Agro-Chemicals Industry Website. Uniconazole. [Link]

-

Frontiers. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. [Link]

-

King Elong Việt Nam. The active ingredient Uniconazole. [Link]

-

National Center for Biotechnology Information. Uniconazole. PubChem Compound Database. [Link]

-

SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. [Link]

-

Jiangsu Sword Agrochemicals Co., Ltd. Uniconazole. [Link]

-

Regulations.gov. Final Risk Assessment for the Registration Review of Uniconazole and Uniconazole-P. [Link]

-

PubMed. Uniconazole residue and decline in wheat and soil under field application. [Link]

-

Regulations.gov. Uniconazole-P. Human Health Assessment Scoping Document in Support of Registration Review. [Link]

-

SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. [Link]

-

Tradeindia. Uniconazole - Colorless Solid, Melting Point 147-164°c | High Efficiency Plant Growth Regulator With Low Toxicity. [Link]

-

ResearchGate. Use of uniconazole to control plant height for an industrial/pharmaceutical maize platform. [Link]

-

National Center for Biotechnology Information. Uniconazole P. PubChem Compound Database. [Link]

Sources

- 1. (R)-Uniconazole | C15H18ClN3O | CID 12900394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. Uniconazole - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-UNICONAZOLE CAS#: 83657-16-3 [m.chemicalbook.com]

- 7. Uniconazole [webbook.nist.gov]

- 8. sunsagro.com [sunsagro.com]

- 9. Jiangsu Sword Agrochemicals Co., Ltd.--Uniconazole [swordchem.com]

- 10. Uniconazole (Ref: XE 1019) [sitem.herts.ac.uk]

- 11. Cas 83657-17-4,UNICONAZOLE | lookchem [lookchem.com]

- 12. The active ingredient Uniconazole – Kingelong Việt Nam [kingelong.com.vn]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. guidechem.com [guidechem.com]

- 15. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]

- 16. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uniconazole P | C15H18ClN3O | CID 6436639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scioninstruments.com [scioninstruments.com]

- 19. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]

- 20. Federal Register :: Uniconazole-P; Pesticide Tolerances [federalregister.gov]

- 21. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. Enantioselective acute toxicity, oxidative stress effects, neurotoxicity, and thyroid disruption of uniconazole in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Uniconazole residue and decline in wheat and soil under field application - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Uniconazole's Impact on the Gibberelllin Biosynthesis Pathway: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the plant growth retardant (R)-Uniconazole and its primary mechanism of action: the inhibition of the gibberellin (GA) biosynthesis pathway. We will explore the key enzymatic steps of GA synthesis, pinpointing the specific cytochrome P450 monooxygenase targeted by Uniconazole. This document details the biochemical basis for its inhibitory action, discusses significant off-target effects on other hormone pathways, and provides a comprehensive, field-proven protocol for an in-vitro assay to validate and quantify this inhibition. This guide is intended for researchers in plant biology, agrochemistry, and drug development to facilitate a deeper understanding and practical application of this potent bioregulator.

Introduction: Gibberellins and the Role of Triazole-Based Regulators

Gibberellins (GAs) are a class of diterpenoid phytohormones that are fundamental to numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The precise regulation of endogenous GA levels is critical for normal plant morphology and response to environmental cues.

Chemical intervention to modulate GA levels has become a cornerstone of modern agriculture and horticulture. Plant Growth Retardants (PGRs), particularly those from the triazole chemical class, are widely used to control vegetative growth, resulting in more compact, robust plants.[2] Uniconazole is a highly active triazole-based PGR that effectively reduces plant stature by blocking the production of endogenous gibberellins.[3] Its mechanism is analogous to other well-known triazoles like paclobutrazol, but it often exhibits higher potency.[2] Understanding its precise interaction with the GA biosynthesis pathway is crucial for its effective and targeted application.

The Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex, multi-stage process occurring across three distinct cellular compartments: the plastid, the endoplasmic reticulum (ER), and the cytoplasm.[4] The pathway begins in the plastid, where geranylgeranyl diphosphate (GGPP) is converted to ent-kaurene. This is followed by critical oxidation steps on the ER, and finally, a series of reactions in the cytoplasm produce the various bioactive GAs (e.g., GA₁, GA₄).[4]

The key enzymes involved in this pathway are:

-

ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS): Located in the plastid, these enzymes catalyze the initial cyclization reactions from GGPP to ent-kaurene.

-

ent-kaurene oxidase (KO): A cytochrome P450 monooxygenase (from the CYP701A subfamily) located on the endoplasmic reticulum.[5] This single, multifunctional enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[6]

-

ent-kaurenoic acid oxidase (KAO): Another ER-localized cytochrome P450 (CYP88A subfamily) that converts ent-kaurenoic acid to GA₁₂.[7][8]

-

GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox): Soluble dioxygenases in the cytoplasm that catalyze the final steps to produce bioactive GAs.

The conversion of ent-kaurene to ent-kaurenoic acid by ent-kaurene oxidase is a critical regulatory point and the primary target of Uniconazole.

(R)-Uniconazole: A Cytochrome P450 Inhibitor

Mechanism of Action

(R)-Uniconazole, like other azole-based fungicides and PGRs, functions by inhibiting cytochrome P450 (P450) enzymes. The nitrogen atom in the triazole ring binds tightly to the central heme-iron atom in the P450 active site, preventing the binding and subsequent oxidation of the enzyme's natural substrate.[9]

The primary target for Uniconazole's plant growth retardant activity is ent-kaurene oxidase (KO) , a P450 enzyme from the CYP701A family.[10] By blocking the three-step oxidation of ent-kaurene to ent-kaurenoic acid, Uniconazole creates a bottleneck early in the GA pathway, leading to a systemic deficiency in all downstream GAs, including the bioactive forms responsible for cell elongation.[11] This inhibition results in the characteristic dwarfing phenotype observed in treated plants.

Stereospecificity

Uniconazole is a chiral molecule, existing as (R) and (S) enantiomers. While this guide focuses on the (R)-enantiomer as specified, it is critical for researchers to recognize that the biological activity of chiral pesticides can be highly enantioselective. For the related triazole paclobutrazol, the (2S,3S) enantiomer possesses the majority of the plant growth-regulating activity, while the (2R,3R) enantiomer is a more potent fungicide. This suggests that the specific stereochemistry dictates the affinity for different P450 enzymes. While detailed comparative studies on the specific activity of Uniconazole enantiomers against plant ent-kaurene oxidase are not widely published, metabolic studies in rat liver microsomes show that the (R)-enantiomer is metabolized preferentially, indicating a stereospecific interaction with P450s in that system.[12]

Off-Target Effects: Inhibition of ABA Catabolism

A significant aspect of Uniconazole's bioactivity is its inhibition of other plant P450 enzymes, which can lead to unintended but sometimes beneficial physiological effects. Uniconazole is a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase , a key enzyme in ABA catabolism belonging to the CYP707A family of P450s.[9]

By inhibiting the breakdown of ABA, Uniconazole treatment leads to an increase in endogenous ABA levels.[13] Elevated ABA is strongly associated with enhanced tolerance to abiotic stresses, particularly drought, due to its role in promoting stomatal closure and reducing water loss. This "off-target" effect means Uniconazole can simultaneously control growth and bolster a plant's resilience to environmental stress.

Experimental Validation of ent-Kaurene Oxidase Inhibition

Principle of the Assay

To validate and quantify the inhibitory effect of (R)-Uniconazole on ent-kaurene oxidase (KO), a robust in-vitro assay is required. The most effective method involves the heterologous expression of the target KO enzyme in a system that lacks endogenous activity but provides the necessary cellular machinery. Saccharomyces cerevisiae (yeast) is an ideal host, as it can express plant P450s and contains the necessary P450 reductase partner to donate electrons for catalysis.[6][14]

The assay involves incubating microsomal fractions isolated from the recombinant yeast with the substrate (ent-kaurene), a cofactor (NADPH), and varying concentrations of the inhibitor ((R)-Uniconazole). The enzymatic reaction converts ent-kaurene to ent-kaurenoic acid, which is then extracted and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the rate of product formation at different inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Detailed Protocol: In-Vitro Inhibition Assay

This protocol is adapted from methodologies described for expressing and assaying plant P450s in yeast.[6][14]

A. Recombinant Enzyme Preparation:

-

Gene Synthesis & Cloning: Synthesize the coding sequence for Arabidopsis thaliana ent-kaurene oxidase (AtKO1/CYP701A3) with codon optimization for yeast expression. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis P450 reductase, and select for transformants on appropriate media.

-

Expression Culture: Grow a 10 mL starter culture overnight in selective glucose media. Inoculate 500 mL of selective galactose media (to induce gene expression) with the starter culture and grow for 24-48 hours at 28°C with vigorous shaking.

-

Microsome Isolation:

-

Harvest cells by centrifugation (5,000 x g, 10 min).

-

Wash the cell pellet with a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

-

Resuspend cells in extraction buffer containing protease inhibitors and lyse using glass beads and vigorous vortexing.

-

Perform a low-speed centrifugation (10,000 x g, 20 min, 4°C) to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and pellet the microsomal fraction at 100,000 x g for 90 minutes at 4°C.

-

Resuspend the microsomal pellet in a small volume of storage buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol) and determine the total protein concentration (e.g., via Bradford assay). Store at -80°C.

-

B. Inhibition Assay:

-

Reaction Setup: In a glass tube, prepare a 1 mL reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.25)

-

50-100 µg of microsomal protein

-

(R)-Uniconazole (dissolved in DMSO) at final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only control.

-

Pre-incubate for 5 minutes at 28°C.

-

-

Substrate Addition: Add 20 µg of ent-kaurene (dissolved in a small volume of acetone).

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate for 1-2 hours at 28°C with gentle shaking.

-

Stop Reaction & Extraction: Stop the reaction by adding 100 µL of 1 M HCl. Extract the products by adding 2 mL of ethyl acetate and vortexing. Centrifuge to separate phases and collect the upper organic layer. Repeat the extraction.

-

Sample Preparation for GC-MS: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 80°C for 30 minutes to form trimethylsilyl (TMS) esters of any acid products.

C. Data Analysis:

-

GC-MS Quantification: Analyze the derivatized samples by GC-MS. Identify the TMS-derivatized ent-kaurenoic acid peak based on its retention time and mass spectrum compared to an authentic standard.

-

Calculate Inhibition: Quantify the peak area of the product in each sample. Calculate the percent inhibition for each Uniconazole concentration relative to the DMSO control.

-

Determine IC₅₀: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Quantitative Analysis of Uniconazole Activity

The inhibitory potency of Uniconazole varies depending on the specific P450 enzyme and its biological source. The following table summarizes key quantitative data from published literature, demonstrating its high affinity for the target GA biosynthetic enzyme in higher plants and its potent off-target activity on ABA catabolism.

| Enzyme Target | P450 Family | Organism | Inhibitory Value | Reference |

| ent-Kaurene Oxidase | CYP701A3 | Arabidopsis thaliana | IC₅₀ = 0.26 µM | [10][15] |

| ent-Kaurene Oxidase | CYP701B1 | Physcomitrella patens | IC₅₀ = 64 µM | [10][15] |

| ABA 8'-Hydroxylase | CYP707A3 | Arabidopsis thaliana | Kᵢ = 8.0 nM | [16] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Conclusion and Future Directions

(R)-Uniconazole is a powerful inhibitor of gibberellin biosynthesis, acting primarily on the cytochrome P450 enzyme ent-kaurene oxidase (CYP701A). This targeted inhibition effectively reduces the production of bioactive GAs, leading to its utility as a plant growth retardant. Furthermore, its significant off-target inhibition of ABA 8'-hydroxylase (CYP707A) enhances plant stress tolerance, an effect of considerable agricultural interest.

Future research should focus on several key areas:

-

Enantiomer-Specific Activity: A direct comparative analysis of the (R)- and (S)-enantiomers of Uniconazole against a panel of plant P450s (including CYP701A and CYP707A) is needed to fully elucidate the stereochemical requirements for inhibition.

-

Structural Biology: Co-crystallization of Uniconazole with its target enzymes would provide invaluable insight into the specific molecular interactions that determine its potency and selectivity.

-

Development of Selective Analogs: Leveraging the structural knowledge of P450 active sites could guide the design of new Uniconazole analogs with enhanced selectivity for ent-kaurene oxidase, potentially reducing off-target effects or creating novel functionalities.[9]

By combining detailed biochemical analysis with advanced molecular techniques, the scientific community can continue to refine the use of compounds like (R)-Uniconazole for precise and sustainable crop management.

References

-

Helliwell, C. A., et al. (2010). Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. Biochemical Journal. Available at: [Link]

-

Hayashi, K., et al. (2011). The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P. FEBS Letters. Available at: [Link]

-

Miyazaki, S., & Kawaide, H. (2011). The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P. ResearchGate. Available at: [Link]

-

Helliwell, C. A., et al. (2001). The Pea Gene LH Encodes ent-Kaurene Oxidase. Plant Physiology. Available at: [Link]

-

Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Helliwell, C. A., et al. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology. Available at: [Link]

-

Fleet, C. M., et al. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant & Cell Physiology. Available at: [Link]

-

Fleet, C. M., et al. (2005). Plants with Increased Expression of ent-Kaurene Oxidase are Resistant to Chemical Inhibitors of this Gibberellin Biosynthesis Enzyme. Oxford Academic. Available at: [Link]

-

Grokipedia. (2026). Ent-kaurene oxidase. Grokipedia. Available at: [Link]

-

Todoroki, Y., et al. (2012). A conformationally restricted uniconazole analogue as a specific inhibitor of rice ent-kaurene oxidase, CYP701A6. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Grokipedia. (n.d.). Ent-kaurenoic acid oxidase. Grokipedia. Available at: [Link]

-

Han, S., et al. (2024). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Frontiers in Plant Science. Available at: [Link]

-

Vonapart, L., et al. (2018). The effects of ent-kaurenoic acid and uniconazole on the differentiation of chloronemata to caulonemata in wild-type P. patens and the Ppcps/ks KO A74 line. ResearchGate. Available at: [Link]

-

Shi, H., et al. (2021). Stereochemistry of chiral pesticide uniconazole and enantioselective metabolism in rat liver microsomes. Pesticide Biochemistry and Physiology. Available at: [Link]

-

Saito, S., et al. (2006). A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Ashman, P. J., et al. (1990). Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi. Biochimica et Biophysica Acta. Available at: [Link]

-

Yu, Z., et al. (2024). Comparative Analysis Highlights Uniconazole's Efficacy in Enhancing the Cold Stress Tolerance of Mung Beans by Targeting Photosynthetic Pathways. MDPI. Available at: [Link]

-

Dora Agri. (n.d.). Effect of Uniconazole Plant Growth Regulator In Agriculture. Dora Agri-Tech. Available at: [Link]

-

Wikipedia. (n.d.). Uniconazole. Wikipedia. Available at: [Link]

-

Listyani, W., et al. (1996). Effect of Uniconazole and Gibberellin on the Flowering of Pharbitis nil. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Chemdad Co. (n.d.). Uniconazole. Chongqing Chemdad Co.. Available at: [Link]

Sources

- 1. Effect of Uniconazole and Gibberellin on the Flowering of Pharbitis nil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]

- 3. Frontiers | Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]

- 4. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. A conformationally restricted uniconazole analogue as a specific inhibitor of rice ent-kaurene oxidase, CYP701A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stereochemistry of chiral pesticide uniconazole and enantioselective metabolism in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

(R)-Uniconazole's Impact on Abscisic Acid (ABA) Catabolism: Mechanism and Experimental Analysis

An In-Depth Technical Guide:

Abstract

Abscisic acid (AΒA) is a pivotal phytohormone that governs crucial aspects of plant growth, development, and adaptation to environmental stressors. The endogenous concentration of ABA is meticulously regulated by a dynamic equilibrium between its biosynthesis and catabolism. The primary catabolic pathway is initiated by ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family. (R)-Uniconazole, a triazole-based plant growth regulator, is widely recognized for its ability to inhibit gibberellin biosynthesis. However, a significant and often overlooked mechanism of its action is the potent inhibition of ABA catabolism. This guide provides a comprehensive technical examination of the molecular interactions between (R)-Uniconazole and CYP707A enzymes, the resultant physiological consequences, and detailed, field-proven methodologies for studying these effects.

The Central Role of Abscisic Acid (ABA) and its Catabolic Regulation

Abscisic acid is a sesquiterpenoid hormone indispensable for managing a plant's response to abiotic stress and for regulating key developmental processes. Its functions include inducing seed dormancy, promoting desiccation tolerance, and controlling stomatal closure to manage water status.[1] The physiological impact of ABA is directly correlated with its active concentration within specific tissues, which can fluctuate dramatically in response to environmental cues.[2] This precise control is achieved through a balance of biosynthesis, transport, and catabolism.

The inactivation of ABA occurs primarily through two pathways: conjugation with glucose to form the ABA glucose ester (ABA-GE) and oxidation.[2][3] The dominant and rate-limiting step in ABA degradation is the oxidative pathway, specifically the hydroxylation of the 8'-methyl group of the ABA molecule.[1][4] This reaction is catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by CYP707A genes).[2][5] The product, 8'-hydroxy ABA, is an unstable intermediate that spontaneously isomerizes to phaseic acid (PA). PA can be further reduced to the more stable dihydrophaseic acid (DPA).[2][1] Both PA and DPA exhibit significantly lower biological activity than ABA.[4][6] Therefore, the CYP707A enzyme family is a critical control point for attenuating ABA signaling and resetting the plant's physiological state once stress has subsided.[7][8]

Caption: The primary oxidative pathway of ABA catabolism.

(R)-Uniconazole: A Potent Competitive Inhibitor of CYP707A

Uniconazole is a triazole compound recognized as a plant growth retardant, primarily due to its inhibition of gibberellin (GA) biosynthesis.[9] However, detailed biochemical analyses have revealed that its (R)-enantiomer, also known as Uniconazole-P, is a highly effective inhibitor of ABA catabolism.[10][11] This action provides a distinct, GA-independent mechanism for its physiological effects.

The molecular target of (R)-Uniconazole in the ABA catabolic pathway is the CYP707A enzyme family.[12][13] In vitro assays using microsomes expressing Arabidopsis CYP707A3 demonstrated that Uniconazole-P is a more potent inhibitor than other triazole retardants like paclobutrazol.[10][11] Further kinetic analysis established that (R)-Uniconazole acts as a strong competitive inhibitor of ABA 8'-hydroxylase.[10][11][14] This mode of inhibition signifies that Uniconazole directly competes with the ABA substrate for binding to the active site of the CYP707A enzyme. The high affinity of (R)-Uniconazole for the enzyme's active site effectively blocks the 8'-hydroxylation of ABA, halting its degradation.

Caption: Competitive inhibition of CYP707A by (R)-Uniconazole.

The consequence of this inhibition is a significant increase in the endogenous levels of active ABA.[10][11] Studies on Arabidopsis plants treated with Uniconazole-P showed a two-fold increase in endogenous ABA content.[11] This elevated ABA level directly enhances the plant's stress response, leading to observable phenotypes such as improved drought tolerance.[10][14] Crucially, the co-application of gibberellins did not reverse these effects, confirming that the enhanced stress tolerance is a direct result of ABA accumulation and not a secondary effect of GA deficiency.[10][11]

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| (R)-Uniconazole-P | Arabidopsis CYP707A3 | 8.0 nM | [10][11][14] |

Methodologies for Assessing (R)-Uniconazole's Impact

To rigorously investigate the interaction between (R)-Uniconazole and ABA catabolism, a multi-faceted experimental approach is necessary. This involves in vitro enzyme kinetics, in planta metabolite quantification, and gene expression analysis.

Protocol: In Vitro ABA 8'-Hydroxylase Inhibition Assay

This protocol quantifies the direct inhibitory effect of (R)-Uniconazole on CYP707A enzyme activity. The causality is established by isolating the enzyme and substrate from other cellular processes.

Caption: Workflow for the in vitro CYP707A inhibition assay.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Express the target CYP707A gene (e.g., Arabidopsis CYP707A3) in a heterologous system, such as baculovirus-infected insect cells (e.g., Sf9), which provides high yields of active P450 enzymes.[15]

-

Harvest the cells and prepare microsomal fractions by homogenization followed by differential centrifugation. The microsomal pellet contains the membrane-bound CYP707A.[15]

-

Quantify the total protein concentration in the microsomal suspension using a standard method like the Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.6).[15]

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 2 µg), NADPH (cofactor, e.g., 0.5 mM), and the substrate, (+)-S-ABA (e.g., 38 µM).[15]

-

Add (R)-Uniconazole from a stock solution to achieve a range of final concentrations for inhibition curve analysis. Include a control with no inhibitor.

-

Incubate the reaction mixture at a controlled temperature (e.g., 22°C) for a set period (e.g., 12-15 hours, depending on enzyme activity).[15]

-

-

Analysis:

-

Terminate the reaction by adding 1 N HCl.[15]

-

Extract the ABA and its catabolites (primarily PA) from the aqueous mixture using a solvent like ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in the mobile phase.

-

Analyze the sample using reverse-phase HPLC with UV detection (254-262 nm) or, for higher sensitivity and specificity, LC-MS/MS.[4][15]

-

Quantify the amount of phaseic acid (PA) produced. The inhibitory effect is measured by the reduction in PA formation compared to the control. Calculate the IC50 and Ki values from the resulting data.

-

Protocol: Quantification of Endogenous ABA and Catabolites in Planta

This protocol validates the in vitro findings by measuring the accumulation of ABA and the reduction of its catabolites in whole plant tissues after treatment with (R)-Uniconazole.

Caption: Workflow for quantifying ABA and its catabolites.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grow plants under controlled conditions. Treat one group with a solution of (R)-Uniconazole and a control group with a mock solution.

-

Harvest tissues (e.g., leaves) at specified time points, immediately flash-freeze in liquid nitrogen to halt metabolic activity, and store at -80°C.

-

Weigh a precise amount of frozen tissue (e.g., 100 mg) and grind to a fine powder.[16]

-

-

Extraction:

-

Add a pre-chilled extraction solvent. A common choice is 80-100% methanol spiked with a known amount of a deuterated internal standard (e.g., D6-ABA) for accurate quantification.[16]

-

Sonicate the samples to ensure thorough extraction, followed by centrifugation to pellet cell debris.[16]

-

Carefully transfer the supernatant to a new tube. The extraction can be repeated on the pellet to maximize yield.

-

Dry the combined supernatant completely using a vacuum concentrator (SpeedVac).[16]

-

-

Analysis:

-

Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase.

-

Use a reverse-phase C18 column for separation.

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Quantify ABA, PA, and DPA using Multiple Reaction Monitoring (MRM) for maximum specificity and sensitivity. The MRM transitions for ABA are typically m/z 263.2 → 153.1 and for D6-ABA are m/z 269.2 → 159.1.[16][17]

-

Protocol: Gene Expression Analysis of CYP707A Genes

This protocol determines if (R)-Uniconazole treatment alters the transcription of the CYP707A genes themselves, which could be a secondary feedback response to elevated ABA levels.

Caption: Workflow for analyzing CYP707A gene expression.

Step-by-Step Methodology:

-

Sample and RNA Preparation:

-

Collect plant tissue from (R)-Uniconazole-treated and control plants, as described in section 3.2.

-

Extract total RNA using a commercial kit or a TRIzol-based method. Include a DNase treatment step to remove any contaminating genomic DNA.

-

Verify the integrity and purity of the RNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers specific to each CYP707A isoform of interest.

-

Prepare the qRT-PCR reaction mixture containing cDNA template, primers, and a SYBR Green or probe-based master mix.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target CYP707A genes to the Ct value of a stably expressed reference (housekeeping) gene (e.g., Actin or Ubiquitin).

-

Calculate the relative fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.[19]

-

Conclusion and Future Directions

(R)-Uniconazole is a powerful chemical tool that functions not only as a gibberellin biosynthesis inhibitor but also as a potent, competitive inhibitor of ABA 8'-hydroxylase (CYP707A). This inhibition leads to the accumulation of endogenous ABA, thereby enhancing plant stress tolerance, particularly against drought. The methodologies outlined in this guide provide a robust framework for dissecting this mechanism, from direct enzyme kinetics to in planta physiological and molecular responses.

For researchers and drug development professionals, understanding this dual mode of action is critical. The high affinity of (R)-Uniconazole for CYP707A makes it a valuable lead compound for the design of more specific and potent ABA catabolism inhibitors.[6][20] Such novel compounds could be developed into advanced plant growth regulators that precisely modulate ABA levels to improve crop resilience and agricultural sustainability without the confounding effects on gibberellin pathways.

References

- CABI. Abscisic Acid Metabolism. CABI Digital Library.

-

Ali, B., et al. (2022). Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation. Frontiers in Plant Science. [Link]

-

Zhou, R., et al. (2004). A New Abscisic Acid Catabolic Pathway. Plant Physiology. [Link]

-

Fletcher, R. A., et al. (2000). Triazoles as plant growth regulators and stress protectants. Horticultural Reviews. [Link]

-

ResearchGate. (2013). Abscisic acid (ABA) biosynthesis and catabolism pathways. ResearchGate. [Link]

-

Saito, S., et al. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Saito, S., et al. (2006). A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Ji, X., et al. (2011). Control of Abscisic Acid Catabolism and Abscisic Acid Homeostasis Is Important for Reproductive Stage Stress Tolerance in Cereals. Plant Physiology. [Link]

-

Vallabhaneni, R., & Wurtzel, E. T. (2010). From epoxycarotenoids to ABA: the role of ABA 8'-hydroxylases in drought-stressed maize roots. Plant Signaling & Behavior. [Link]

-

Kumar, S., et al. (2022). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. [Link]

-

Nambara, E., & Marion-Poll, A. (2005). Abscisic acid biosynthesis and catabolism. Annual Review of Plant Biology. [Link]

-

Krochko, J. E., et al. (1998). (+)-Abscisic Acid 8'-Hydroxylase Is a Cytochrome P450 Monooxygenase. Plant Physiology. [Link]

-

Kim, Y., et al. (2022). Expression analysis of genes related to abscisic acid biosynthesis and signaling in response to flooding stress in sweetpotato. Journal of Plant Biotechnology. [Link]

-

Saito, S., et al. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. ResearchGate. [Link]

-

Fletcher, R. A., et al. (2010). Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. [Link]

-

Gao, S., et al. (2022). Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). Scientific Reports. [Link]

-

Vallabhaneni, R., & Wurtzel, E. T. (2010). From epoxycarotenoids to ABA: The role of ABA 8'-hydroxylases in drought-stressed maize roots. ResearchGate. [Link]

-

Liu, A., et al. (2021). Effects of uniconazole on stress resistance indices, metabolite content and endogenous hormones of potted Paeonia lactiflora 'Dafugui'. ProQuest. [Link]

-

Davis, T. D. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Arboriculture & Urban Forestry. [Link]

-

Umezawa, T., et al. (2006). CYP707A3, a major ABA 8'-hydroxylase involved in dehydration and rehydration response in Arabidopsis thaliana. The Plant Journal. [Link]

-

Seiler, C., et al. (2011). ABA biosynthesis and degradation contributing to ABA homeostasis during barley seed development under control and terminal drought-stress conditions. Journal of Experimental Botany. [Link]

-

Davis, T. D. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Arboriculture & Urban Forestry. [Link]

-

Li, C., et al. (2019). Genome-Wide Analysis of Abscisic Acid Biosynthesis, Catabolism, and Signaling in Sorghum Bicolor under Saline-Alkali Stress. International Journal of Molecular Sciences. [Link]

-

Saito, S., et al. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. Semantic Scholar. [Link]

-

Todoroki, Y., et al. (2010). Development of Specific Inhibitors of CYP707A, a Key Enzyme in the Catabolism of Abscisic Acid. Current Medicinal Chemistry. [Link]

-

Tiecher, A., et al. (2018). Extraction and Quantification of Abscisic Acid and Derivatives in Strawberry by LC-MS. Food Analytical Methods. [Link]

-

Zhou, Y., et al. (2014). Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS. Journal of Chromatography B. [Link]

-

ResearchGate. (2020). Expression of genes related to ABA biosynthesis, catabolism and signalling. ResearchGate. [Link]

-

Kushiro, T., et al. (2004). The Arabidopsis cytochrome P450 CYP707A encodes ABA 8'-hydroxylases: key enzymes in ABA catabolism. The EMBO Journal. [Link]

-

Al-Jabri, M., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science. [Link]

-

Ruiz-Sola, M. Á., et al. (2017). ABA quantification by LC-MS of root and shoot tissues. ResearchGate. [Link]

-

Luo, H., et al. (2021). LC-MS/MS analysis of abscisic acid (ABA) and ABA-related compounds. ResearchGate. [Link]

-

Todoroki, Y., et al. (2015). Enlarged analogues of uniconazole, new azole containing inhibitors of ABA 8'-hydroxylase CYP707A. ResearchGate. [Link]

-

ResearchGate. (2022). Expression levels of ABA catabolism genes of WT and OE plants. ResearchGate. [Link]

-

Todoroki, Y., et al. (2010). Development of specific inhibitors of CYP707A, a key enzyme in the catabolism of abscisic acid. Current Medicinal Chemistry. [Link]

-

Kim, J., et al. (2018). Physiological and Molecular Processes Associated with Long Duration of ABA Treatment. Frontiers in Plant Science. [Link]

-

Finkelstein, R. (2013). Abscisic Acid Synthesis and Response. The Arabidopsis Book. [Link]

-

Bouzroud, S., et al. (2023). Protocol for abscisic acid (ABA) extraction from plant seeds. protocols.io. [Link]

-

Weng, J., et al. (2016). Action of Natural Abscisic Acid Precursors and Catabolites on Abscisic Acid Receptor Complexes. ResearchGate. [Link]

-

MDPI. (2023). Special Issue: Plant Hormone Signaling. International Journal of Molecular Sciences. [Link]

Sources

- 1. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abscisic acid biosynthesis and catabolism. | Semantic Scholar [semanticscholar.org]

- 6. Development of specific inhibitors of CYP707A, a key enzyme in the catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP707A3, a major ABA 8'-hydroxylase involved in dehydration and rehydration response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of uniconazole on stress resistance indices, metabolite content and endogenous hormones of potted Paeonia lactiflora 'Dafugui' - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Development of Specific Inhibitors of CYP707A, a Key Enzyme in the Catabolism of Abscisic Acid | Bentham Science [eurekaselect.com]

A Technical Guide to the Stereoselective Biological Activity of Uniconazole Enantiomers

Abstract

Uniconazole is a potent triazole-based plant growth regulator (PGR) that functions primarily by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones vital for cell elongation.[1][2] As a chiral molecule, uniconazole exists as two non-superimposable mirror images, or enantiomers: (R)-Uniconazole and (S)-Uniconazole. While chemically similar, these enantiomers exhibit profound differences in their biological activity due to the stereospecific nature of their target enzyme interactions. This guide provides an in-depth analysis of the differential activities of (R)- and (S)-Uniconazole, focusing on their mechanisms of action, comparative efficacy in plant growth regulation, and off-target effects. We further detail established experimental protocols for their chiral separation and bioactivity assessment, providing a critical resource for researchers in agronomy, plant science, and environmental chemistry. The (S)-enantiomer, also known as Uniconazole-P, is established as the eutomer, possessing significantly higher biological activity than its (R)-counterpart.[3][4]

Introduction to Chirality and Uniconazole's Mode of Action

Uniconazole, chemically known as (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol, possesses a single chiral center at the C3 carbon of the pentenol backbone, giving rise to the (R) and (S) enantiomers.[1][5] This structural difference is critical, as biological systems, particularly enzyme active sites, are themselves chiral. The interaction between a chiral molecule and a chiral receptor is often likened to a hand in a glove; one enantiomer (the "correct" hand) will fit and elicit a strong response, while the other will fit poorly or not at all.

The primary mode of action for uniconazole is the inhibition of cytochrome P450 monooxygenases (CYP450s), which are crucial enzymes in various biosynthetic pathways.[6] Specifically, uniconazole targets key CYP450s involved in the biosynthesis of gibberellins and, to a lesser extent, brassinosteroids (BRs).[7][8][9] By blocking these enzymes, uniconazole reduces the levels of active GAs, leading to decreased cell elongation, resulting in a dwarfing effect, shorter internodes, and thicker stems.[2][6] This makes it a valuable tool for managing plant height in ornamental horticulture and preventing lodging in cereal crops like rice.[1][10]

Stereoselective Inhibition of Hormone Biosynthesis